

In-Depth Technical Guide: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone

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Compound of Interest

Compound Name:	2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone
Cat. No.:	B1295243

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CAS Number: 711-38-6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological context of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone is an aromatic ketone characterized by a trifluoromethyl group, which can significantly influence its chemical reactivity and biological interactions.^{[1][2]} Its known physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	711-38-6	[1]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[1]
Molecular Weight	204.15 g/mol	[1]
Appearance	Colorless or light yellow liquid or solid	[3]
Melting Point	~35-36 °C	[3]
Boiling Point	~205-208 °C	[3]
Density	1.32 g/cm ³	[2]
Flash Point	94.6 °C	[2]
Refractive Index	1.45	[2]
Solubility	Soluble in most organic solvents (e.g., alcohol, ether)	[3]
XLogP3	2.9	[2]

Synthesis Protocol

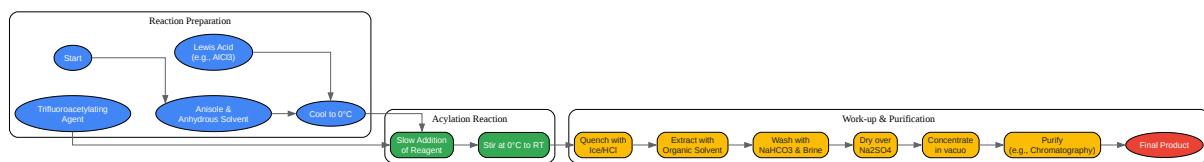
The synthesis of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone** can be achieved through the Friedel-Crafts acylation of anisole with a trifluoroacetylating agent. A general experimental protocol is outlined below.

Materials:

- Anisole (4-methoxybenzene)
- Trifluoroacetic anhydride or Trifluoroacetyl chloride
- A Lewis acid catalyst (e.g., Aluminum chloride, Zinc chloride)
- Anhydrous, non-polar solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ice

Experimental Workflow Diagram:



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Caption: General workflow for the synthesis of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**.

Procedure:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anisole in an anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
- Catalyst Addition: To the cooled solution, slowly add the Lewis acid catalyst in portions, ensuring the temperature remains low.

- Acylation: Add the trifluoroacetylating agent dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.
- Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or until reaction completion is indicated by a suitable monitoring technique (e.g., TLC, GC-MS).
- Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid to decompose the catalyst.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
- Washing: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
- Purification: The crude product can be purified by techniques such as column chromatography or distillation to yield the final product.

Biological Activity and Signaling Pathways

As of the date of this document, there is a notable absence of published, in-depth studies specifically detailing the biological activity, experimental protocols for biological assays, or the signaling pathway modulation of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**. The compound is commercially available for research purposes, suggesting its use in screening libraries or as a synthetic intermediate.[\[1\]](#)

However, the broader classes of acetophenone and trifluoromethyl-containing compounds have been the subject of extensive biological research. Structurally related molecules have demonstrated a range of activities, which may provide a speculative context for the potential applications of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**.

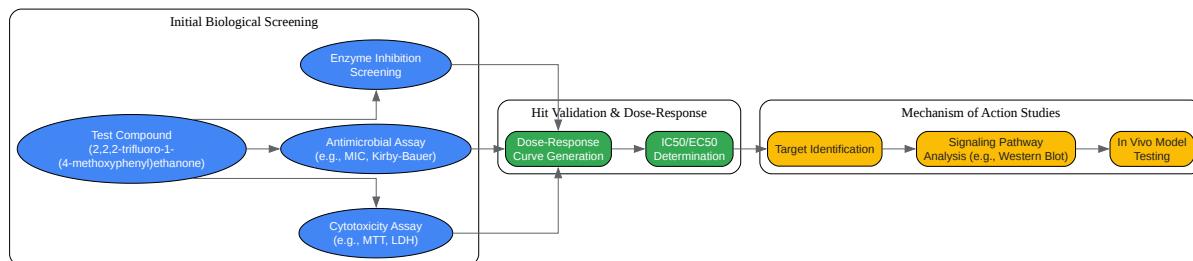
- Antimicrobial and Antifungal Activity: Various trifluoroacetophenone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[\[4\]](#) These

compounds have shown inhibitory effects against pathogens like *Candida albicans*, *Staphylococcus aureus*, and *Pseudomonas aeruginosa*.^[4]

- Anti-inflammatory and Analgesic Properties: The 4-methoxyacetophenone scaffold is a component of several compounds investigated for their anti-inflammatory and analgesic effects.^[5]
- Cytotoxic and Anticancer Potential: Some acetophenone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.^[4] The introduction of a trifluoromethyl group can, in some cases, enhance the anticancer activity of a molecule.
- Enzyme Inhibition: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a potent inhibitor of various enzymes, particularly proteases and esterases, by forming a stable hemiacetal or hemiketal with active site serine or cysteine residues.

Given the lack of direct evidence, any investigation into the biological effects of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone** would be exploratory. A logical starting point would involve a broad-based screening approach.

Hypothetical Experimental Workflow for Biological Screening:

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Caption: A hypothetical workflow for the initial biological evaluation of **2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone**.

Conclusion

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone is a well-characterized chemical compound with established physicochemical properties and a straightforward synthetic route. While it is primarily utilized as a synthetic intermediate, its structural features, particularly the trifluoromethyl ketone and methoxyphenyl moieties, suggest a potential for biological activity. Currently, there is a significant gap in the scientific literature regarding its specific biological effects and mechanisms of action. The information provided herein on related compounds may serve as a foundation for future research endeavors to explore the pharmacological potential of this molecule. Further investigation through systematic screening and mechanistic studies is warranted to elucidate any therapeutic or biological relevance.

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